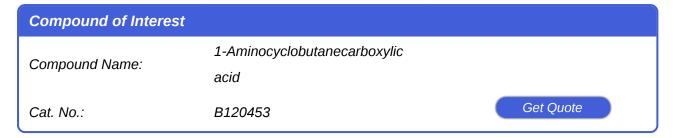


An In-depth Technical Guide to the Physical Properties of 1-Aminocyclobutanecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid, a non-proteinogenic cyclic amino acid, has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique conformational constraints, making it a valuable building block for designing peptides and peptidomimetics with enhanced stability and biological activity. Notably, it is recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling. A thorough understanding of its physical properties is paramount for its effective utilization in research and pharmaceutical applications, influencing aspects from formulation and delivery to biological interactions. This guide provides a detailed overview of the known physical characteristics of **1-Aminocyclobutanecarboxylic acid**, methodologies for their determination, and a visualization of its mechanism of action.

Core Physical Properties

The physical properties of **1-Aminocyclobutanecarboxylic acid** are summarized in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.



Property	Value	Source(s)
Molecular Formula	C5H9NO2	[1]
Molecular Weight	115.13 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	261 °C (decomposes)	
Solubility	Soluble in water.	[2]
pKa Values	Data not available in publicly accessible resources.	
¹ H NMR Data	Data not available in publicly accessible resources.	
¹³ C NMR Data	Data not available in publicly accessible resources.	

Experimental Protocols

The determination of the physical properties of amino acids like 1-

Aminocyclobutanecarboxylic acid requires specific experimental methodologies. Below are detailed protocols for key experiments.

Determination of Melting Point

The melting point of a compound is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, a capillary melting point method is commonly employed.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry 1 Aminocyclobutanecarboxylic acid is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.



- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded. For compounds that decompose, the temperature at which decomposition (e.g., charring) is observed is noted.

Determination of Solubility

The solubility of an amino acid in various solvents is a key parameter for its application in solution-based assays and formulations.

Methodology:

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether) are chosen for the test.
- Sample Addition: A pre-weighed small amount of **1-Aminocyclobutanecarboxylic acid** (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in a test tube.
- Mixing and Observation: The mixture is vortexed or agitated vigorously for a set period. The solution is then visually inspected for the presence of undissolved solid.
- Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature.
- Quantification (Optional): For quantitative solubility, a saturated solution is prepared, and the
 concentration of the dissolved amino acid is determined using techniques such as UV-Vis
 spectroscopy or HPLC after filtration.

Determination of pKa Values by Potentiometric Titration

The pKa values of the acidic (carboxylic acid) and basic (amino) groups of an amino acid are fundamental to understanding its ionization state at different pH values.

Methodology:



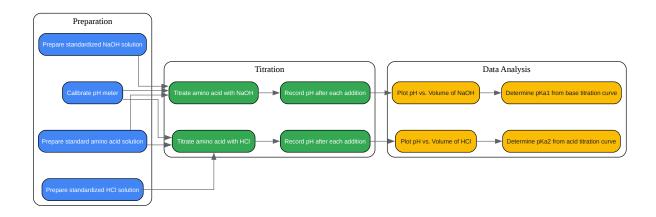
- Solution Preparation: A standard solution of 1-Aminocyclobutanecarboxylic acid of known concentration (e.g., 0.1 M) is prepared in deionized water.
- Titration Setup: A pH meter is calibrated using standard buffers. A known volume of the amino acid solution is placed in a beaker with a magnetic stirrer.
- Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. The pH is recorded after each addition.
- Basic Titration: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.
- Data Analysis: The pH data is plotted against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The pKa of the carboxylic acid group (pKa1) is determined from the titration with the strong base, and the pKa of the amino group (pKa2) is determined from the titration with the strong acid.

Visualizations

Experimental Workflow for pKa Determination

The following diagram illustrates the general workflow for determining the pKa values of an amino acid using potentiometric titration.





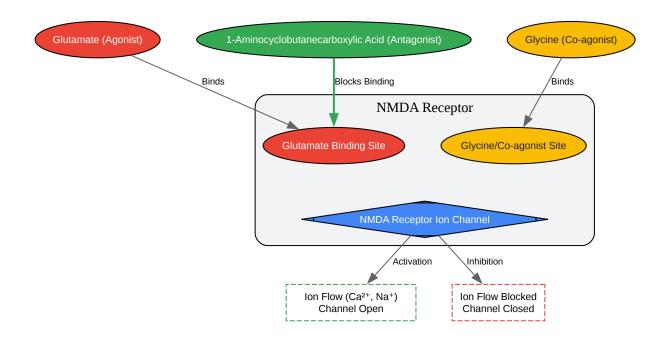
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Workflow for pKa determination by titration.

Mechanism of Action as an NMDA Receptor Antagonist

1-Aminocyclobutanecarboxylic acid acts as an antagonist at the NMDA receptor. The following diagram provides a simplified illustration of this mechanism.





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Simplified mechanism of NMDA receptor antagonism.

Conclusion

This technical guide provides a foundational understanding of the physical properties of **1- Aminocyclobutanecarboxylic acid**. While key parameters such as molecular weight and melting point are well-documented, further experimental investigation is required to fully characterize its pKa values and NMR spectral properties, which are critical for its application in drug design and development. The provided experimental protocols offer a starting point for researchers to obtain this valuable data. The visualization of its role as an NMDA receptor antagonist highlights its significance in neuropharmacology. Continued research into the physical and biological properties of this unique amino acid will undoubtedly pave the way for novel therapeutic innovations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
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